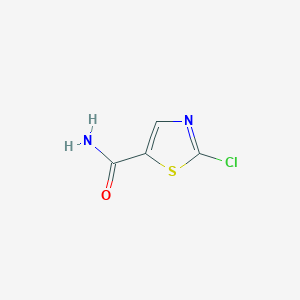

2-CHLORO-THIAZOLE-5-CARBOXAMIDE

Description

Contextual Significance of the Thiazole (B1198619) Scaffold in Medicinal Chemistry Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a "privileged scaffold" in medicinal chemistry. nih.govbohrium.comresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds. nih.govbenthamdirect.com The unique structural and electronic properties of the thiazole nucleus allow it to interact with a wide range of biological targets, making it a cornerstone in the design and development of new therapeutic agents. nih.govglobalresearchonline.net

The versatility of the thiazole scaffold is evidenced by its incorporation into more than 18 FDA-approved drugs, which span a wide array of therapeutic areas. nih.gov These include antimicrobial, anticancer, anti-inflammatory, and antiviral agents. bohrium.comnih.gov The ability of the thiazole ring to serve as a pharmacophore, a bioisosteric replacement for other functional groups, or a flexible linker contributes to its widespread use in drug discovery. globalresearchonline.net Researchers have successfully synthesized numerous thiazole derivatives demonstrating potent activities, such as antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant effects. nih.govnih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Thiazole Scaffold

| Drug Name | Therapeutic Class | Year of Approval |

|---|---|---|

| Cefiderocol | Antibiotic | 2019 |

| Alpelisib | Anticancer | 2019 |

| Ritonavir | Antiretroviral (Anti-HIV) | - |

| Sulfathiazole | Antibacterial | - |

| Meloxicam | Anti-inflammatory | - |

This table is for illustrative purposes and is not exhaustive.

Overview of 2-CHLORO-THIAZOLE-5-CARBOXAMIDE as a Research Scaffold for Chemical and Biological Investigations

Within the diverse family of thiazole-containing compounds, 2-chloro-thiazole-5-carboxamide stands out as a valuable research chemical and building block. Its structure features a reactive chlorine atom at the 2-position and a carboxamide group at the 5-position of the thiazole ring. These functional groups provide synthetic "handles" that chemists can readily modify to create a library of new, more complex molecules.

The primary role of 2-chloro-thiazole-5-carboxamide in research is that of a synthetic intermediate. mdpi.comkoreascience.kr For instance, the chlorine atom can be displaced by various nucleophiles to introduce new substituents, while the carboxamide group can be involved in a range of chemical transformations. This synthetic versatility allows researchers to systematically alter the structure of the molecule and investigate how these changes affect its biological activity, a process known as establishing a structure-activity relationship (SAR). nih.gov

Numerous studies have utilized derivatives of the thiazole-5-carboxamide (B1230067) core to explore potential therapeutic applications. Research has shown that by modifying this scaffold, it is possible to synthesize compounds with anticancer and other biological activities. mdpi.comresearchgate.net For example, novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been designed and synthesized, with some showing high antiproliferative potency on human leukemia cells. nih.gov Similarly, other research has focused on creating thiazole-5-carboxamide derivatives as potential inhibitors of enzymes like c-Met kinase, which is implicated in cancer. nih.gov

Scope and Academic Research Focus of the Outline

This article is strictly focused on the chemical and research aspects of 2-chloro-thiazole-5-carboxamide and its parent thiazole scaffold. The content adheres to an academic and scientific framework, emphasizing the following:

The foundational importance of the thiazole ring in medicinal chemistry.

The role of 2-chloro-thiazole-5-carboxamide as a versatile scaffold for the synthesis of new chemical entities.

The exploration of its derivatives in the context of chemical and biological research investigations.

This article will not discuss any clinical applications, dosage information, or safety profiles of any compound. The focus remains exclusively on the fundamental chemistry and its application in a research setting.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2OS/c5-4-7-1-2(9-4)3(6)8/h1H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXORRGGVNFVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698519 | |

| Record name | 2-Chloro-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761454-63-1 | |

| Record name | 2-Chloro-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro Thiazole 5 Carboxamide and Its Derivatives

Established Synthetic Pathways for 2-CHLORO-THIAZOLE-5-CARBOXAMIDE and Key Intermediates

The construction of the 2-chloro-thiazole-5-carboxamide core can be achieved through several established synthetic routes. These methods often involve the formation of the thiazole (B1198619) ring as a key step, utilizing various precursors and reaction conditions to achieve the desired substitution pattern.

Nucleophilic Substitution Reactions in Thiazole Ring Formation

Nucleophilic substitution plays a critical role in the assembly of the thiazole core, particularly in pathways that build the ring from acyclic precursors. A notable method involves the initial synthesis of β-ethoxyacrylamide intermediates. This process begins with the nucleophilic substitution of a suitable aniline onto 3-ethoxyacryloyl chloride, which yields an N-aryl-3-ethoxypropenamide. nih.gov This enone intermediate is then activated by reaction with N-bromosuccinimide (NBS), creating a reactive α-bromo species. The subsequent coupling with thiourea (B124793) leads to the formation of the 2-aminothiazole (B372263) ring. nih.govsemanticscholar.org

In a specific example, N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide was synthesized by treating β-ethoxy acryloyl chloride with 2-chloro-6-methylaniline in tetrahydrofuran (THF) with pyridine as a base. semanticscholar.org This intermediate was then subjected to NBS-mediated thiazole formation in a dioxane and water mixture, followed by the addition of thiourea and heating to facilitate the ring closure, yielding the desired 2-aminothiazole-5-carboxamide derivative in high yield. semanticscholar.org This sequence highlights how an initial nucleophilic substitution to form the acrylamide backbone is a pivotal step leading to the eventual cyclization and formation of the substituted thiazole ring.

One-Pot Synthesis Approaches for Enhanced Efficiency

To improve synthetic efficiency, reduce waste, and simplify operational procedures, one-pot syntheses have been developed for thiazole derivatives. These approaches combine multiple reaction steps into a single sequence without the isolation of intermediates.

A relevant example is the one-pot preparation of 2-chloro-5-chloromethylthiazole, a closely related intermediate. This process starts with 2,3-dichloropropene and sodium thiocyanate, which undergo a sequence of a substitution reaction, an isomerization reaction, and a chlorination-cyclization reaction in a single pot using toluene as the solvent. patsnap.com This method is noted for its simple operation, few side reactions, and high efficiency. patsnap.com

The Hantzsch thiazole synthesis, a classical and widely used method, is also amenable to one-pot modifications. This reaction typically involves the condensation of an α-haloketone with a thioamide-containing compound like thiourea. informahealthcare.com By carefully selecting the reactants and conditions, multicomponent, one-pot versions of this synthesis can provide regioselective access to highly substituted thiazoles, including 5-acylthiazole derivatives. informahealthcare.com

Role of Specific Precursors (e.g., β-ethoxyacrylamide, thiourea) in Thiazole Construction

The choice of precursors is fundamental to the successful synthesis of the target thiazole structure.

β-ethoxyacrylamide derivatives serve as key three-carbon building blocks. For instance, (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide is an essential precursor for forming the C4-C5-carboxamide portion of the final thiazole. semanticscholar.org After its synthesis, this compound undergoes a chemoselective α-bromination followed by a one-pot cyclization with thiourea to yield the 2-aminothiazole-5-carboxamide core. semanticscholar.org This approach is efficient and avoids N-bromination or phenyl ring bromination side products. semanticscholar.org

Thiourea is a cornerstone precursor in thiazole synthesis, acting as the source of the N-C-S unit required to form the heterocyclic ring. nih.gov In the Hantzsch synthesis and its variations, thiourea condenses with α-halocarbonyl compounds to form 2-aminothiazoles. nih.govnih.gov The reaction proceeds through the formation of an imino thioether and a hydroxythiazoline intermediate. nih.gov Solid-phase synthesis techniques have also utilized thiourea intermediates for the creation of 2-amino-5-carboxamide thiazole libraries, where a key step is the dehydrative cyclization of a resin-bound thiourea with an α-bromoketone to afford the thiazole ring. nih.gov

Derivatization Strategies for Structural Diversification

Once the 2-chloro-thiazole-5-carboxamide scaffold is synthesized, it can be further modified to create a diverse range of derivatives. These modifications can be made at the carboxamide linkage or directly on the thiazole ring, allowing for the fine-tuning of the molecule's properties.

Amidation and Acylation Reactions at Thiazole-5-Carboxamide (B1230067) Linkages

The carboxamide group at the C-5 position is a prime site for derivatization. A common strategy involves the hydrolysis of a precursor, such as a thiazole-5-carboxylate ester, to the corresponding carboxylic acid. This acid can then be activated, typically by conversion to an acyl chloride, and reacted with a variety of primary or secondary amines to form a diverse library of amide derivatives. mdpi.com

For example, 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid can be converted to its acyl chloride and subsequently reacted with various arylamines at room temperature in dichloromethane to produce the final amide products. mdpi.com The use of a base like N,N-diisopropylethylamine is often required to achieve acceptable yields in these amidation reactions. mdpi.comresearchgate.net Acylation of 2-aminothiazoles at the amino group is another common derivatization, but for 2-chloro-thiazole-5-carboxamide, modifications focus on the amide nitrogen or the aromatic substituents of the amide group. acs.org

Below is a table showcasing examples of different amine reactants used to generate diverse thiazole-5-carboxamide derivatives.

| Thiazole-5-carboxylic acid Derivative | Amine Reactant | Resulting Amide Derivative |

| 2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid | 4-chloro-2-methyl-6-(methylcarbamoyl)aniline | N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide mdpi.com |

| 2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid | 4-chloro-2-(cyclohexylcarbamoyl)-6-methylaniline | N-(4-chloro-2-(cyclohexylcarbamoyl)-6-methylphenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide mdpi.com |

| 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid | 4-chloro-2-methylaniline | N-(4-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide |

| 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid | 2,4-dichlorophenylamine | N-(2,4-dichlorophenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide mdpi.com |

Modifications at the Thiazole Ring (e.g., C-2, C-4, C-5 Positions)

The thiazole ring itself offers multiple positions for chemical modification, allowing for extensive structural diversification.

C-2 Position : The C-2 position of the thiazole ring is electron-deficient, making it susceptible to nucleophilic attack. pharmaguideline.com Consequently, the chlorine atom in 2-chloro-thiazole-5-carboxamide is a reactive handle that can be displaced by various nucleophiles, such as amines, to introduce new functional groups. smolecule.com This nucleophilic substitution is a key strategy for derivatization. For instance, the synthesis of the anticancer drug Dasatinib (B193332) involves a core intermediate, 2-chloro-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide, where the 2-chloro group is later substituted. semanticscholar.org

C-4 Position : The substituent at the C-4 position is typically installed during the initial ring synthesis. By choosing different α-haloketones or equivalent precursors in a Hantzsch-type synthesis, a wide variety of groups (alkyl, aryl, etc.) can be incorporated at this position. informahealthcare.com Further modification of the C-4 substituent is also possible. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyuara reaction, can be used to introduce aryl groups at the C-4 position if a halogen is present. researchgate.net

C-5 Position : Similar to the C-4 position, the initial functional group at C-5 is determined by the choice of starting materials. Syntheses often begin with precursors that lead to a carboxylate ester at C-5, which is then converted to the target carboxamide. researchgate.net Direct functionalization at C-5 on a pre-formed thiazole ring can be achieved through methods like electrophilic substitution (e.g., halogenation), which tends to favor the C-5 position if it is unsubstituted. pharmaguideline.comresearchgate.net Subsequent palladium-catalyzed cross-coupling reactions can then be used to introduce further diversity. researchgate.net

Application of Combinatorial Chemical Approaches in Derivative Generation

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of compounds, and its application to the thiazole scaffold has enabled extensive exploration of chemical space for drug discovery. Solid-phase organic synthesis (SPOS), in particular, offers significant advantages through simplified purification and high-throughput capabilities. mdpi.com

One notable approach involves the use of solid-phase synthesis to construct libraries of thiazole-containing fused heterocycles, such as thiazolo[4,5-d] mdpi.comchemhelpasap.comsynarchive.comtriazin-4(3H)-ones. In this method, a modular sequence is employed on a solid support like Merrifield resin, allowing for the sequential addition of building blocks to create a diverse set of final products. This strategy facilitates the creation of libraries with varied substituents, which is crucial for structure-activity relationship (SAR) studies. mdpi.com For instance, a library of 40 such compounds was generated with average stepwise yields ranging from 68–97%, demonstrating the efficiency of the solid-phase approach where purification is simplified to simple resin washing. mdpi.com

Another strategy involves the parallel synthesis of 2,4,5-trisubstituted thiazole derivatives. This begins with the on-resin synthesis of a core skeleton, such as a 2,4-diamino(thiazol-5-yl)-substituted phenylmethanone, through a cyclization reaction involving a carbamimidothioate linker. acs.org This core structure can then be further functionalized at multiple points of diversity using various amines, alkyl halides, and acid chlorides before cleavage from the solid support. acs.org This method allows for the systematic incorporation of diverse chemical functionalities around the thiazole ring. acs.org

Furthermore, combinatorial approaches have been utilized to create novel oxazol-thiazole bis-heterocycles in good to excellent yields and high purity. nih.gov These syntheses can be performed using both solution-phase and solid-phase parallel techniques. In this process, diversity in the oxazole portion is achieved by using a variety of amino acids, while the thiazole portion's diversity comes from reacting with various α-haloketones. nih.gov The use of reagents like Fmoc-isothiocyanate can serve as a traceless component for the formation of the thiazole ring. nih.gov Iridium-catalyzed ylide insertion chemistry has also been identified as a versatile and substrate-tolerant method for synthesizing libraries of thiazoles and selenothiazoles, underscoring its high value for library diversification in medicinal chemistry. acs.org

| Combinatorial Approach | Key Features | Example Application | Reference |

|---|---|---|---|

| Solid-Phase Organic Synthesis (SPOS) | Simplified purification (resin washing), high-throughput capability. | Synthesis of a thiazolo[4,5-d] mdpi.comchemhelpasap.comsynarchive.comtriazin-4(3H)-one library on Merrifield resin. | mdpi.com |

| Parallel Synthesis with Carbamimidothioate Linker | Allows for three points of diversity on the thiazole ring. | Generation of a 2,4,5-trisubstituted thiazole library. | acs.org |

| Solution and Solid-Phase Parallel Synthesis | Creates complex bis-heterocyclic structures with multiple diversity points. | Synthesis of an oxazol-thiazole bis-heterocycle library. | nih.gov |

| Iridium-Catalyzed Ylide Insertion | High functional group tolerance, mild conditions. | Generation of diverse thiazole and selenothiazole libraries. | acs.org |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms underlying the formation of the thiazole ring is critical for optimizing reaction conditions and predicting outcomes. The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and widely studied methods for constructing this scaffold. synarchive.comresearchgate.netijarsct.co.in

Proposed Reaction Mechanisms for Thiazole Scaffold Formation

The classical Hantzsch synthesis involves the reaction of an α-halocarbonyl compound (like an α-haloketone) with a thioamide. synarchive.comwikipedia.org The generally accepted mechanism proceeds through a sequence of steps:

Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound. This S-alkylation step displaces the halide, forming an intermediate salt. nih.govresearchgate.net

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon. tandfonline.com This intramolecular condensation results in the formation of a five-membered ring, specifically a hydroxythiazoline intermediate. tandfonline.comresearchgate.net

Dehydration: The final step is the elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate, which leads to the formation of the stable, aromatic thiazole ring. nih.govtandfonline.com

This pathway is highly efficient and forms the basis for the synthesis of a vast array of thiazole derivatives. chemhelpasap.com

Elucidation of Transition States and Reaction Intermediates

Detailed mechanistic studies and reaction monitoring have provided insight into the transient species formed during thiazole synthesis. Following the initial S-alkylation, the formation of an iminium salt intermediate has been proposed. rsc.org The subsequent cyclization leads to a crucial hydroxy intermediate , which has been detected through techniques such as ESI-MS (Electrospray Ionization Mass Spectrometry) monitoring. researchgate.net

Impact of Reagents and Reaction Conditions on Synthetic Yields and Selectivity

The outcome of thiazole synthesis is highly dependent on the choice of reagents and the specific reaction conditions employed. These factors can significantly influence reaction rates, yields, and the selectivity of the products formed.

Solvents and Catalysts: The choice of solvent is critical. In a modified Gewald reaction to produce thiazoles, trifluoroethanol was found to be a superior solvent, likely due to its high polarity and slightly acidic nature, which aids in solubilizing reactants and promoting the formation of necessary aldehyde monomers. nih.gov Green chemistry approaches have utilized water as a solvent, allowing for the synthesis of 2-(alkylsulfanyl)thiazoles in good yields (75–90%) without a catalyst, although this may require extended reaction times. bepls.com In other cases, catalysts such as silica-supported tungstosilicic acid have been used to facilitate one-pot, multi-component reactions, providing good to excellent yields under milder conditions. bepls.comnih.gov

Energy Sources and Temperature: The method of heating can dramatically alter reaction efficiency. The use of ultrasonic irradiation has been shown to produce higher yields in shorter timeframes compared to conventional heating. nih.gov However, elevated temperatures are not always beneficial; in some cases, higher temperatures can lead to the decomposition of intermediates or final products, resulting in lower isolated yields. nih.gov Similarly, microwave-assisted synthesis, often in the presence of a catalyst like p-toluenesulfonic acid (PTSA), can accelerate reactions, yielding products in minutes. bepls.com

Concentration: Reactant concentration can also play a role. Studies have shown that lower concentrations can be beneficial for yield, though this may come at the cost of longer reaction times. nih.gov

| Parameter | Condition/Reagent | Observed Impact | Reference |

|---|---|---|---|

| Energy Source | Conventional Heating (65 °C) vs. Ultrasonic Irradiation (RT) | Ultrasonic irradiation generally provided higher yields (e.g., 85% vs. 79% for one derivative) in shorter times. | nih.gov |

| Solvent | Trifluoroethanol | Showed the best results in a modified Gewald reaction, promoting solubility and aldehyde formation. | nih.gov |

| Solvent | Water | Used as a green solvent for catalyst-free synthesis, giving yields of 75-90% after 20 hours of reflux. | bepls.com |

| Catalyst | Silica supported tungstosilisic acid (SiW.SiO₂) | Enabled an efficient, green, one-pot multi-component synthesis of thiazole derivatives. | bepls.comnih.gov |

| Temperature | Elevated temperatures | Can lead to lower isolated yields due to decomposition of reaction components. | nih.gov |

| Concentration | Lower concentration (e.g., 0.143 M) | Beneficial for yield, but may require longer reaction times to achieve good conversion. | nih.gov |

| Substituents | Electronic properties of R¹ groups | Significantly influenced the overall yield of target thiazole derivatives. | mdpi.com |

Advanced Structural Elucidation and Spectroscopic Analysis of 2 Chloro Thiazole 5 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2-chloro-thiazole-5-carboxamide is expected to be relatively simple, revealing key signals that confirm its structure. The spectrum would feature a distinct singlet in the aromatic region corresponding to the single proton attached to the thiazole (B1198619) ring at the C4 position. The chemical shift of this proton is influenced by the electron-withdrawing nature of the adjacent chloro, sulfonyl, and carboxamide groups. For a closely related compound, 2-chloro-1,3-thiazole-5-carbaldehyde, this proton appears as a singlet at approximately 8.21 ppm chemicalbook.comchemicalbook.com. A similar downfield shift is anticipated for the title compound.

Additionally, the two protons of the primary amide (-CONH₂) group would typically appear as a broad singlet. The chemical shift of these protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding effects. They are generally expected to resonate in the range of 7.0-8.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for 2-chloro-thiazole-5-carboxamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | Singlet (s) | 1H | Thiazole C4-H |

| ~7.0 - 8.5 | Broad Singlet (br s) | 2H | -CONH₂ |

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-chloro-thiazole-5-carboxamide, four distinct signals are expected. The carbon atom of the carbonyl group (C=O) in the carboxamide is typically the most deshielded, appearing significantly downfield. The three carbon atoms of the thiazole ring (C2, C4, and C5) will have characteristic chemical shifts.

C2: This carbon is directly attached to the electronegative chlorine atom and the ring nitrogen, causing it to resonate at a downfield position, estimated to be in the range of 150-155 ppm. In 2-chloro-5-chloromethylthiazole, the C2 carbon appears at 152.6 ppm. chemicalbook.com

C4: This carbon, bonded to a hydrogen atom, is expected to be the most upfield of the ring carbons.

C5: This carbon is attached to the electron-withdrawing carboxamide group, leading to a downfield shift relative to C4.

The precise shifts are influenced by the electronic effects of the substituents and the nature of the solvent.

Table 2: Predicted ¹³C NMR Spectral Data for 2-chloro-thiazole-5-carboxamide

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C=O (Carboxamide) |

| ~150 - 155 | C2 (Thiazole) |

| ~140 - 145 | C5 (Thiazole) |

| ~125 - 130 | C4 (Thiazole) |

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Molecular Vibrations

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 2-chloro-thiazole-5-carboxamide would display characteristic absorption bands confirming its key structural features.

The primary amide group would give rise to two distinct N-H stretching bands in the region of 3400-3100 cm⁻¹. The strong C=O (Amide I) stretching vibration is expected around 1680-1630 cm⁻¹, while the N-H bending (Amide II) vibration would appear near 1650-1580 cm⁻¹. Vibrations associated with the thiazole ring, including C=N, C=C, and C-S stretching, would be observed in the fingerprint region (1600-1000 cm⁻¹). The C-Cl stretching vibration typically appears in the 850-550 cm⁻¹ range. For a related thiazole carboxamide derivative, N-(4-chloro-2-methylphenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide, the N-H stretch was observed at 3249 cm⁻¹ and the C=O stretch at 1633 cm⁻¹. mdpi.com

Table 3: Expected FTIR Absorption Bands for 2-chloro-thiazole-5-carboxamide

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 | N-H Stretch | Primary Amide (-CONH₂) |

| 1680 - 1630 | C=O Stretch (Amide I) | Primary Amide (-CONH₂) |

| 1650 - 1580 | N-H Bend (Amide II) | Primary Amide (-CONH₂) |

| 1600 - 1400 | C=N and C=C Stretch | Thiazole Ring |

| 850 - 550 | C-Cl Stretch | Chloro-substituent |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about conjugation. The 2-chloro-thiazole-5-carboxamide molecule contains a conjugated system involving the thiazole ring and the carboxamide group. The spectrum is expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions. The extended conjugation of the heterocyclic ring with the carbonyl group is likely to result in absorption bands in the UVA range (315-400 nm). Studies on related thiazole derivatives have shown that the absorption maxima are sensitive to substitution and solvent polarity. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure and Conformational Insights

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for 2-chloro-thiazole-5-carboxamide is not publicly available, analysis of closely related structures, such as 2-chloro-5-chloromethyl-1,3-thiazole, provides valuable insights. researchgate.netnih.gov

An X-ray diffraction study would confirm the planarity of the thiazole ring. It would also reveal critical information about the conformation of the carboxamide group relative to the ring. Key structural parameters such as bond lengths (e.g., C-Cl, C=N, C-S, C=O, C-N) and bond angles would be precisely determined. Furthermore, the analysis would elucidate intermolecular interactions in the crystal lattice, particularly hydrogen bonding involving the amide N-H protons and the carbonyl oxygen, which dictates the solid-state packing arrangement.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural details based on the fragmentation of the molecule. The molecular formula of 2-chloro-thiazole-5-carboxamide is C₄H₃ClN₂OS, with a calculated monoisotopic mass of approximately 163.96 Da.

The mass spectrum would show a molecular ion peak cluster ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. Electron impact ionization would likely induce fragmentation through several pathways. Plausible fragmentation patterns include:

Loss of the amino group (-NH₂) to give a fragment at m/z [M-16].

Loss of the entire carboxamide group (-CONH₂) or carbon monoxide (-CO).

Cleavage of the thiazole ring, a common fragmentation pathway for this heterocyclic system. koreascience.kr

Table 4: Predicted Key Mass Spectrometry Fragments for 2-chloro-thiazole-5-carboxamide

| m/z (for ³⁵Cl) | Identity | Description |

| 164 / 166 | [M]⁺ | Molecular Ion |

| 148 / 150 | [M-NH₂]⁺ | Loss of amino radical |

| 136 / 138 | [M-CO]⁺ | Loss of carbon monoxide |

| 120 / 122 | [M-CONH₂]⁺ | Loss of carboxamide radical |

Computational and Theoretical Chemistry Investigations on 2 Chloro Thiazole 5 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT), it is possible to model the behavior of electrons within a molecule and, from this, derive a wealth of information about its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully employed to determine the optimized geometries of various thiazole (B1198619) derivatives. nih.gov For 2-chloro-thiazole-5-carboxamide, DFT calculations, typically using the B3LYP functional with a basis set such as 6-311G(d,p), would be performed to find the minimum energy conformation of the molecule. nih.gov

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The thiazole ring is expected to be largely planar, with the chloro and carboxamide groups substituted at the 2 and 5 positions, respectively. The geometry is influenced by the electronic effects of the substituents. For instance, the presence of the electron-withdrawing chlorine atom and carboxamide group can affect the bond lengths and angles within the thiazole ring. The planarity of the benzimidazole (B57391) ring has been observed in similar structures. mdpi.com Changes in bond lengths and angles are also noted upon the formation of new derivatives, which are dependent on the nature and position of the added molecule. nih.gov

Table 1: Predicted Geometrical Parameters for 2-CHLORO-THIAZOLE-5-CARBOXAMIDE

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-Cl | 1.74 | Cl-C2-N3 | 124.5 |

| C2-N3 | 1.32 | N3-C2-S1 | 114.0 |

| N3-C4 | 1.38 | C2-N3-C4 | 109.5 |

| C4-C5 | 1.37 | N3-C4-C5 | 116.0 |

| C5-S1 | 1.72 | C4-C5-S1 | 110.5 |

| C2-S1 | 1.75 | C5-S1-C2 | 90.0 |

| C5-C6 | 1.50 | C4-C5-C6 | 125.0 |

| C6-O1 | 1.24 | O1-C6-N2 | 123.0 |

| C6-N2 | 1.35 | C5-C6-N2 | 116.0 |

Note: The data in this table is representative and based on DFT studies of similar thiazole derivatives.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for estimating molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive. For thiazole carboxamide derivatives, DFT calculations can provide the energies of these orbitals. The analysis of the HOMO and LUMO energy gap helps in understanding the charge transfer interactions that can occur within the molecule. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for 2-CHLORO-THIAZOLE-5-CARBOXAMIDE

| Parameter | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.5 |

| Energy Gap (ΔE) | 4.3 |

Note: The data in this table is representative and based on DFT studies of analogous compounds.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecular surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are favorable for nucleophilic attack. nih.gov Green areas correspond to regions of neutral potential. nih.gov

For 2-chloro-thiazole-5-carboxamide, the MEP map would likely show a negative potential (red) around the oxygen and nitrogen atoms of the carboxamide group and the nitrogen atom of the thiazole ring, indicating these as potential sites for electrophilic interaction. The hydrogen atoms of the amide group would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. The MEP map provides insights into how the molecule might interact with biological receptors or other molecules. researchgate.net

Fukui Functions for Nucleophilic and Electrophilic Reactivity Assessment

Fukui functions are used in computational chemistry to predict the local reactivity of different sites within a molecule. These functions are derived from the change in electron density at a particular point in the molecule as the total number of electrons is changed. They help to identify which atoms are most likely to be involved in nucleophilic or electrophilic attacks.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comnih.gov This technique partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the pro-crystal (the sum of all molecules in the crystal). By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify close contacts between atoms, which represent intermolecular interactions. nih.gov

For a crystalline solid of 2-chloro-thiazole-5-carboxamide, Hirshfeld analysis would reveal the nature and extent of various intermolecular forces, such as hydrogen bonds, halogen bonds, and van der Waals interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. nih.gov For similar heterocyclic compounds, H···H, O···H/H···O, S···H/H···S, and N···H/H···N interactions are often found to be the most significant contributors to the crystal packing. nih.gov The analysis would likely highlight the importance of N-H···O or N-H···N hydrogen bonds involving the carboxamide group in the formation of the crystal structure.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This method is extensively used in drug design to understand the binding mechanisms of potential drug candidates. Thiazole carboxamide derivatives have been investigated as inhibitors for various biological targets, including cyclooxygenase (COX) enzymes and protein kinases involved in cancer. nih.govnih.gov

In a molecular docking simulation of 2-chloro-thiazole-5-carboxamide, the molecule would be docked into the active site of a target protein. The simulation would predict the binding pose of the ligand and calculate a docking score, which is an estimate of the binding affinity. nih.gov The analysis of the docked pose would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. These insights are crucial for understanding the structure-activity relationship and for the rational design of more potent inhibitors. nih.gov

Table 3: Representative Molecular Docking Results for a Thiazole Carboxamide Derivative

| Target Protein | Docking Score (kcal/mol) | Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -9.2 | Cys919, Asp1046, Glu885 |

Note: The data in this table is for illustrative purposes and represents typical results for thiazole carboxamide derivatives against common drug targets.

Prediction of Binding Energies and Modes of Interaction

Computational methods are instrumental in predicting the binding affinity between a ligand, such as a 2-chloro-thiazole-5-carboxamide derivative, and a protein target. These predictions are often expressed as binding energies, with more negative values indicating a stronger interaction. Molecular docking simulations are a primary tool for this purpose, positioning the ligand within the protein's binding site to identify the most favorable binding pose.

Subsequent to docking, methods like the Molecular Mechanics‐Generalized Born Surface Area (MM-GBSA) can be employed to calculate the binding free energy (ΔG_bind) of the ligand-protein complex. nih.gov This provides a more refined estimation of binding affinity.

For a series of methoxyphenyl thiazole carboxamide derivatives investigated as potential cyclooxygenase (COX) inhibitors, docking scores ranged from -4.99 to -5.52 kcal/mol for COX-1 and -5.49 to -6.58 kcal/mol for COX-2. nih.gov Notably, all the studied ligand/COX-2 complexes exhibited lower ΔG_bind energies compared to their corresponding ligand/COX-1 complexes, suggesting a higher binding affinity towards the COX-2 isozyme. nih.gov In another study on thiazoloquinolinone derivatives as potential VEGFR-2 inhibitors, docking scores varied between -3.24 and -6.63 kcal/mol, indicating a range of binding affinities. nih.gov

Table 1: Predicted Binding Energies for Thiazole Carboxamide Derivatives

| Compound Class | Target Protein | Docking Score (kcal/mol) | Binding Energy (Method) | Reference |

| Methoxyphenyl thiazole carboxamides | COX-1 | -4.99 to -5.52 | Lower ΔG_bind for COX-2 | nih.gov |

| Methoxyphenyl thiazole carboxamides | COX-2 | -5.49 to -6.58 | Lower ΔG_bind for COX-2 | nih.gov |

| Thiazoloquinolinone derivatives | VEGFR-2 | -3.24 to -6.63 | N/A | nih.gov |

Characterization of Ligand-Protein Interaction Profiles

Beyond just predicting binding strength, computational models can detail the specific non-covalent interactions that stabilize the ligand within the protein's active site. These interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. Understanding this interaction profile is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

For instance, in the investigation of methoxyphenyl thiazole carboxamide derivatives as COX inhibitors, the incorporation of a thiazole ring was intended to enhance electron density and improve interaction patterns, specifically through hydrophobic and π-π interactions. nih.gov Molecular docking studies of these derivatives within the COX-2 binding site revealed key interactions. For example, one derivative formed hydrogen bonds with ARG-120 and TYR-355, and a π-cation bond with TYR-355. Its trimethoxy substituent was observed to dip further into the binding pocket, leading to more extensive hydrophobic interactions with residues such as VAL-89, VAL-523, and LEU-359. nih.gov

In a separate study on thiazoloquinolinone derivatives targeting VEGFR-2, key amino acid residues involved in binding included Arg1027, Leu889, Asp814, and Lys868, among others. nih.gov The thiazole ring in these compounds was proposed to act as a central aromatic linker, with the thiazole and an adjacent imine group functioning as hydrogen bond donors and acceptors, crucial for their inhibitory activity. nih.gov

Table 2: Ligand-Protein Interaction Profiles for Thiazole Carboxamide Derivatives

| Compound Derivative | Target Protein | Key Interacting Residues | Types of Interactions | Reference |

| Methoxyphenyl thiazole carboxamide | COX-2 | ARG-120, TYR-355, VAL-89, VAL-523, LEU-359 | Hydrogen bonds, π-cation, Hydrophobic interactions | nih.gov |

| Thiazoloquinolinone | VEGFR-2 | Arg1027, Leu889, Asp814, Lys868 | Hydrogen bonds | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Biomolecular Stability

MD simulations were performed on thiazole derivatives to investigate their potential as inhibitors of the LasR protein in Pseudomonas aeruginosa. nih.gov The simulations were used to minimize the energy of the ligand-protein complex and to study its stability. nih.gov Similarly, MD simulations were conducted on thiazoloquinolinone derivatives in complex with VEGFR-2. nih.gov These simulations revealed that the amino acid Lys868 had the highest frequency of interaction throughout the simulation, highlighting its critical role in maintaining the binding of the inhibitor. nih.gov Such studies confirm the stability of the ligand-protein complexes and validate the binding modes predicted by molecular docking. nih.gov

The insights gained from these computational investigations are invaluable for guiding the synthesis and biological evaluation of novel thiazole carboxamide derivatives with improved therapeutic potential.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 2 Chloro Thiazole 5 Carboxamide Analogues

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 2-chloro-thiazole-5-carboxamide derivatives is profoundly influenced by the nature and position of various substituents. Modifications are typically explored at the C2-position of the thiazole (B1198619) ring and on the amide nitrogen, allowing for fine-tuning of the molecule's interaction with its biological target.

Halogen atoms are frequently incorporated into the design of thiazole-5-carboxamide (B1230067) analogues due to their ability to modulate electronic properties, lipophilicity, and metabolic stability.

Research into novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives has highlighted the impact of chlorine substitution. One of the most active compounds in a series evaluated for anticancer activity featured a 2-(2-chlorophenyl) group on the thiazole ring, coupled with an N-(4-chloro-2-methylphenyl) amide substitution. mdpi.comresearchgate.net This di-chlorinated analogue demonstrated significant inhibitory activity against the A-549 lung cancer cell line. mdpi.com

Furthermore, SAR studies on other heterocyclic systems have shown that chloro substitution is important for antibacterial effects. mdpi.com The strategic placement of halogens can lead to enhanced biological outcomes, underscoring the importance of this modification in lead optimization.

Table 1: Impact of Halogenation on Anticancer Activity of Thiazole-5-Carboxamide Analogues

| Compound Analogue | Key Halogen Substitutions | Target Cell Line | Observed Activity |

|---|---|---|---|

| 2-(2-chlorophenyl)-N-(4-chloro-2-methylphenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | 2-Cl on phenyl ring; 4-Cl on amide's phenyl ring | A-549 (Lung Cancer) | Highest activity (48% inhibition) in its series. mdpi.com |

The introduction of various aromatic and heteroaromatic rings is a common strategy to explore new chemical space and modulate biological activity. These rings can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, with target proteins.

In one study, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized where the phenyl ring at the C2-position was a constant feature, while the substitution on the N-phenyl ring of the carboxamide was varied. mdpi.com The results indicated that the nature of the N-phenyl substituent was a key determinant of anticancer activity. mdpi.com

The concept of molecular hybridization, which involves combining the thiazole-carboxamide core with other heterocyclic moieties, has yielded compounds with diverse biological profiles. mdpi.com For instance, linking the thiazole scaffold to heterocycles like pyrazoline, furan (B31954), or indole (B1671886) can create unique molecular shapes and pharmacophoric features. mdpi.comnih.govacs.org SAR studies on such hybrids suggest that the choice of the linked heterocycle is critical for activity. For example, derivatives incorporating a furan ring showed significant antimicrobial potential. mdpi.com Another study focused on creating N-thiazolyl-indole-2-carboxamide compounds, aiming to merge the beneficial properties of both indole and thiazole rings to develop novel anticancer agents. acs.org

Modifications to alkyl groups and the amide linker itself are crucial for optimizing the potency and physicochemical properties of thiazole-5-carboxamide analogues.

The substitution pattern on the N-phenyl ring of the amide is a critical determinant of activity. For instance, the presence of a methyl group on the N-phenyl ring, as seen in the N-(2-chloro-6-methylphenyl) moiety of dasatinib (B193332) and its analogues, is vital for potent biological activity. nih.gov In a series of anticancer compounds, the highest activity was observed in a derivative with a 4-chloro-2-methylphenyl amido group. mdpi.com

Further modifications on the N-phenyl ring, such as the introduction of a cyclohexylcarbamoyl group, have also been explored. mdpi.com This demonstrates that the amide portion of the scaffold is highly amenable to substitution to modulate biological effects. The amide bond itself is a key structural element, facilitating hydrogen bonding interactions within the target's binding site. acs.org Altering the groups attached to the amide nitrogen directly influences the molecule's ability to adopt the optimal conformation for binding.

Positional Isomerism and Stereochemical Influence on Biological Profiles

The spatial arrangement of atoms and functional groups, governed by positional isomerism and stereochemistry, plays a definitive role in the biological activity of thiazole-5-carboxamide derivatives.

Stereochemistry can also be a significant factor. In the synthesis of certain N-thiazolyl-indole-2-carboxamide derivatives modified through hydrazone formation, products were obtained as a mixture of E/Z isomers. acs.org The presence of distinct stereoisomers means that each may have a different biological profile, with one isomer potentially being significantly more active than the other due to a better fit in the target's binding pocket.

Principles of Molecular Design for Optimized Biological Activity

The development of potent and selective 2-chloro-thiazole-5-carboxamide analogues relies on established principles of rational drug design, including pharmacophore identification and lead optimization.

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. Identifying this pharmacophore is a key step in designing new, more effective molecules. nih.gov For thiazole-based compounds, the design process often starts with a known active molecule, such as the kinase inhibitor dasatinib. nih.gov In this case, the 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide core is a validated pharmacophore for inhibiting specific kinases. nih.govsemanticscholar.org

Lead optimization is the iterative process of modifying a biologically active lead compound to improve its properties. This involves strategies such as:

Structure-Based Design: Using the three-dimensional structure of the target protein to guide modifications that enhance binding affinity and selectivity.

Analogue Synthesis: Systematically creating a series of related compounds to probe the SAR. For example, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized to explore how different substitutions impacted antiproliferative activity, leading to the discovery that the pyrimidin-4-ylamino core of dasatinib was crucial for its broad-spectrum activity, whereas the thiazole carboxamide portion conferred high potency against specific leukemia cells. nih.gov

Computational Modeling: Employing methods like pharmacophore modeling and virtual screening to identify novel compounds from large chemical databases that fit a predefined pharmacophore model. nih.govnih.gov This approach can accelerate the discovery of new lead structures.

By combining these strategies, researchers can rationally design and optimize 2-chloro-thiazole-5-carboxamide analogues with improved potency, better selectivity, and more favorable drug-like properties.

Generation of Novel Analogues for Enhanced Potency and Selectivity

The development of novel analogues derived from the 2-chloro-thiazole-5-carboxamide scaffold is a cornerstone of medicinal chemistry, aimed at enhancing biological activity and achieving greater selectivity for specific molecular targets. Through systematic structural modifications and rational design, researchers have synthesized a multitude of derivatives, leading to significant insights into their structure-activity relationships (SAR). These studies typically involve altering substituents at various positions on the thiazole ring and the carboxamide side chain to optimize interactions with the target protein, thereby increasing potency and minimizing off-target effects.

Rational drug design strategies, often guided by the structures of known inhibitors or the active sites of target enzymes, have been particularly fruitful. nih.govrsc.org For instance, by identifying the key pharmacophoric features of a target, new molecules can be designed to improve binding affinity and efficacy. rsc.org The amide functional group, a central feature of this compound class, is prized for its ability to form critical hydrogen-bonding interactions within protein binding pockets. nih.gov Similarly, the thiazole ring acts as a versatile and bio-isosteric scaffold, whose substituents can be modified to fine-tune the electronic and steric properties of the molecule. nih.govijper.org

Research into thiazole-5-carboxamide derivatives has led to the identification of compounds with potent activities against a range of targets, including protein kinases and pathogens. nih.govnih.govnih.gov In the pursuit of anti-tumor agents, for example, novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the kinase inhibitor dasatinib. nih.gov This work led to the discovery of compounds with high antiproliferative potency against specific cancer cell lines, demonstrating that modifications to the core structure can yield highly selective agents. nih.gov

Detailed Research Findings

Systematic exploration of the chemical space around the thiazole-5-carboxamide core has yielded several key findings regarding the generation of potent and selective analogues.

One area of focus has been the modification of the N-phenyl group of the carboxamide. In a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives designed as potential anticancer agents, substitutions on this phenyl ring were found to be critical for activity. mdpi.comresearchgate.net The highest activity was observed in a compound featuring a 4-chloro-2-methylphenyl group attached to the amide nitrogen, combined with a 2-chlorophenyl group at the 2-position of the thiazole ring. mdpi.comresearchgate.net This highlights the sensitivity of the biological activity to the substitution pattern on the amide moiety.

Another successful strategy involves the functionalization of the 2-position of the thiazole ring. In an effort to develop selective anti-tumor drugs, researchers synthesized 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. nih.govmdpi.com One particular analogue, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (compound 6d), showed high potency against human K562 leukemia cells, comparable to the drug dasatinib. nih.gov However, it was significantly less active against breast and colon cancer cell lines, indicating a high degree of selectivity. nih.gov This work underscores how extending the substituent at the 2-position with a side chain capable of further interactions can dramatically enhance both potency and selectivity.

Rational design has also been applied to develop inhibitors for other targets, such as c-Met kinase, which is implicated in cancer. nih.gov Through multiple cycles of optimization, a series of thiazole/thiadiazole carboxamide derivatives were developed. This effort culminated in compound 51am, which emerged as a highly promising inhibitor in both biochemical and cellular assays. nih.gov

Furthermore, the thiazole carboxamide scaffold has been successfully employed to create novel antifungal agents targeting succinate (B1194679) dehydrogenase (SDH). nih.gov A series of thiazol-2-ylbenzamide derivatives were designed and synthesized, leading to compounds with potent activity against several plant pathogenic fungi. nih.gov Notably, compounds 3B and 4B demonstrated antifungal effects against Sclerotinia scleotiorum that were comparable to or better than commercial fungicides like thifluzamide (B1681302) and boscalid. nih.gov Molecular docking studies confirmed that these compounds fit well into the active site of SDH, providing a clear rationale for their activity. nih.gov

The table below summarizes the activity of selected thiazole-5-carboxamide analogues against various cancer cell lines, illustrating the impact of structural modifications on potency.

Table 1: Anticancer Activity of Selected Thiazole-5-Carboxamide Analogues

| Compound ID | Structure / Key Features | Target Cell Line | Activity | Reference |

|---|---|---|---|---|

| 8a | 2-(2-fluorophenyl)-N-(4-chloro-2-methylphenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | A-549 (Lung), Bel7402 (Liver), HCT-8 (Intestine) | Moderate Activity | mdpi.comresearchgate.net |

| 6d | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 (Leukemia) | High Potency (Comparable to Dasatinib) | nih.gov |

| 6d | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | MCF-7 (Breast), HT-29 (Colon) | Low Activity (IC50 > 20 µM) | nih.gov |

| 51am | Thiazole carboxamide derivative | MKN-45 (Gastric) | Potent c-Met inhibitor | nih.gov |

The following table details the efficacy of rationally designed thiazole analogues as antifungal agents.

Table 2: Antifungal Activity of Thiazole-2-ylbenzamide Analogues

| Compound ID | Key Features | Target Fungus | Activity (EC₅₀ mg/L) | Reference |

|---|---|---|---|---|

| 3B | Thiazol-2-ylbenzamide derivative | Sclerotinia scleotiorum | 0.72 | nih.gov |

| 4B | Thiazole-2-ylbenzimidoyl chloride derivative | Sclerotinia scleotiorum | 0.65 | nih.gov |

| 3B | Thiazol-2-ylbenzamide derivative | Rhizoctonia solani | 0.87 | nih.gov |

| 4B | Thiazole-2-ylbenzimidoyl chloride derivative | Rhizoctonia solani | 1.08 | nih.gov |

| Boscalid | Commercial SDHI Fungicide | Sclerotinia scleotiorum | 0.78 | nih.gov |

| Boscalid | Commercial SDHI Fungicide | Rhizoctonia solani | 2.25 | nih.gov |

These examples collectively demonstrate that the generation of novel analogues through informed, rational design is a powerful method for enhancing the potency and selectivity of compounds based on the 2-chloro-thiazole-5-carboxamide scaffold.

Mechanistic Biological Activity Studies of 2 Chloro Thiazole 5 Carboxamide Derivatives Non Clinical Focus

In Vitro Cellular and Biochemical Assay Methodologies

Antiproliferative and Cytotoxicity Studies in Various Cancer Cell Lines

The anticancer potential of 2-chloro-thiazole-5-carboxamide derivatives and related thiazole (B1198619) amides has been evaluated across a wide spectrum of human cancer cell lines. These studies typically utilize cell viability assays, such as the MTT assay, to determine the concentration at which the compounds inhibit cell growth (IC50) or cause cell death.

Research has shown that structural modifications to the thiazole-5-carboxamide (B1230067) core significantly influence cytotoxic activity. For instance, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were tested against A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma) cell lines. mdpi.com One of the most active compounds, featuring a 2-chlorophenyl group on the thiazole ring and a 4-chloro-2-methylphenyl amido substitution, achieved 48% inhibition against the A-549 cell line at a concentration of 5 µg/mL. mdpi.com However, most compounds in this series showed low to moderate activity against Bel7402 and HCT-8 cells. mdpi.com

In another study, hybrid molecules combining a 2-chloro-propenylidene moiety with a 4-thiazolidinone (B1220212) ring demonstrated significant cytotoxic effects. nih.gov One derivative, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid , was identified as a highly potent agent, with mean GI50 (50% growth inhibition) and TGI (total growth inhibition) values of 1.57 µM and 13.3 µM, respectively, across a panel of 60 cancer cell lines. nih.gov This compound showed particular potency against leukemia (MOLT-4, SR), colon cancer (SW-620), and melanoma (SK-MEL-5) cell lines, with GI50 values in the nanomolar range (< 0.01–0.02 μM). nih.gov

Further studies on different thiazole carboxamide series have reported antiproliferative activity against cell lines such as HT-29 (colon adenocarcinoma) and HepG2 (hepatocellular carcinoma). nih.gov For example, certain 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives showed potent activity against HeLa, HT-29, MCF-7, and HepG-2 cell lines. nih.gov Similarly, N-thiazolyl-indole-2-carboxamide derivatives have demonstrated exceptional cytotoxicity against various cancer cell lines, with some compounds showing IC50 values as low as 6.10 µM against MCF-7 breast cancer cells. acs.org

Table 1: Antiproliferative Activity of Selected Thiazole-5-Carboxamide Derivatives

| Derivative Class | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative | A-549 (Lung) | % Inhibition @ 5 µg/mL | 48% | mdpi.com |

| Ciminalum–thiazolidinone hybrid (Compound 2h) | NCI-60 Panel | Mean GI50 | 1.57 µM | nih.gov |

| Ciminalum–thiazolidinone hybrid (Compound 2h) | MOLT-4 (Leukemia) | GI50 | < 0.01 µM | nih.gov |

| Ciminalum–thiazolidinone hybrid (Compound 2h) | SW-620 (Colon) | GI50 | < 0.01 µM | nih.gov |

| N-thiazolyl-indole-2-carboxamide (Compound 6i) | MCF-7 (Breast) | IC50 | 6.10 ± 0.4 µM | acs.org |

| N-thiazolyl-indole-2-carboxamide (Compound 6v) | MCF-7 (Breast) | IC50 | 6.49 ± 0.3 µM | acs.org |

| Methoxyphenyl thiazole carboxamide (Compound 2f) | HCT116 (Colon) | IC50 | 14.57 µM | metu.edu.tr |

| Methoxyphenyl thiazole carboxamide (Compound 2f) | Huh7 (Liver) | IC50 | 17.47 µM | metu.edu.tr |

Enzyme Inhibition Assays for Specific Targets

The mechanism of action for many thiazole-5-carboxamide derivatives involves the direct inhibition of specific enzymes crucial for cancer cell survival and proliferation or inflammatory processes.

Kinase Inhibition (Src, Abl, c-Met): Thiazole derivatives are recognized as a versatile scaffold for developing protein kinase inhibitors. nih.govrsc.org A series of thiazole/thiadiazole carboxamides were designed as potent c-Met kinase inhibitors. nih.gov Several compounds from this series exhibited IC50 values in the low nanomolar range, comparable to or better than the known inhibitor foretinib. Compound 51am emerged as the most potent, with a c-Met IC50 of 2.54 nM. nih.gov The study highlighted that a thiazole-2-carboxamide linker was favorable for potent c-Met inhibition. nih.gov Other research has identified 2-substituted thiazole carboxamides as pan-inhibitors of Akt kinases (Akt1, Akt2, Akt3). lookchem.com For example, a 2,4-dichloro benzyl (B1604629) analogue (5k ) and a pyrrolopyridinyl thiazole derivative (5m ) showed significantly improved potency, with compound 5m inhibiting Akt1, Akt2, and Akt3 with IC50 values of 25, 196, and 24 nM, respectively. lookchem.com The structure of dasatinib (B193332), a potent pan-Src kinase inhibitor, features a N-(2-chloro-6-methylphenyl)-...-thiazole-5-carboxamide core, underscoring the importance of this scaffold in targeting Src family kinases. acs.org

Cyclooxygenase (COX) Inhibition: Derivatives of thiazole carboxamide have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer. In one study, methoxyphenyl thiazole carboxamide derivatives were evaluated for their ability to inhibit COX-1 and COX-2. metu.edu.tr The compounds generally showed selective inhibition of COX-2. Compound 2h was the most potent against COX-2, with 81.5% inhibition at a 5 µM concentration, while compound 2f was the most selective, with a COX-2/COX-1 selectivity ratio of 3.67. metu.edu.trnih.gov Another series also demonstrated potent dual inhibition of COX-1 and COX-2, with compound 2b showing IC50 values of 0.239 µM and 0.191 µM against COX-1 and COX-2, respectively. acs.org

Table 2: Enzyme Inhibitory Activity of Selected Thiazole-5-Carboxamide Derivatives

| Derivative Class | Enzyme Target | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Thiazole carboxamide (Compound 51am) | c-Met Kinase | IC50 | 2.54 nM | nih.gov |

| Thiazole carboxamide (Compound 51ak) | c-Met Kinase | IC50 | 3.89 nM | nih.gov |

| Pyrrolopyridinyl thiazole amide (Compound 5m) | Akt1 Kinase | IC50 | 25 nM | lookchem.com |

| Pyrrolopyridinyl thiazole amide (Compound 5m) | Akt3 Kinase | IC50 | 24 nM | lookchem.com |

| Methoxyphenyl thiazole carboxamide (Compound 2h) | COX-2 | % Inhibition @ 5 µM | 81.5% | metu.edu.trnih.gov |

| Methoxyphenyl thiazole carboxamide (Compound 2f) | COX-2 | Selectivity Ratio (COX-1/COX-2) | 3.67 | metu.edu.trnih.gov |

| Thiazole carboxamide (Compound 2b) | COX-1 | IC50 | 0.239 µM | acs.org |

| Thiazole carboxamide (Compound 2b) | COX-2 | IC50 | 0.191 µM | acs.org |

Antimicrobial Efficacy Assessments

The thiazole nucleus is a common feature in compounds with antimicrobial properties. nih.govresearchgate.net Derivatives of 2-chloro-thiazole-5-carboxamide and related structures have been assessed for antibacterial, antifungal, and antitubercular activity.

In a notable study focused on developing new fungicides, a series of oxazole-5-carboxamide (B136671) derivatives bearing a 2-aryl-4-aminomethyl-thiazole scaffold were synthesized and identified as succinate (B1194679) dehydrogenase (SDH) inhibitors. acs.org These compounds showed potent fungicidal activities against significant plant pathogens. Specifically, compounds SEZA18 and SEZC7 demonstrated remarkable activity against Magnaporthe grisea (rice blast fungus), with EC50 values of 0.17 and 0.50 mg/L, respectively. acs.org This level of activity was comparable to the commercial fungicide prochloraz. acs.org General reviews also note that thiazole derivatives possess a broad spectrum of biological activities, including antibacterial, antifungal, and antitubercular actions, though specific data for 2-chloro-thiazole-5-carboxamide itself is often embedded within larger studies of diverse heterocyclic compounds. nih.govnih.gov

Identification and Characterization of Molecular Targets

Beyond initial screening, research has focused on identifying the precise molecular targets and pathways through which these compounds exert their effects.

Investigation of Kinase Pathway Modulation

The antiproliferative activity of many thiazole-5-carboxamide derivatives is directly linked to their ability to modulate critical intracellular kinase signaling pathways. nih.govrsc.org As potent inhibitors of enzymes like Akt and c-Met, these compounds can disrupt the downstream signaling cascades that control cell growth, survival, and proliferation. nih.govlookchem.com

For instance, the potent c-Met inhibitor 51am was shown to inhibit c-Met phosphorylation in both cell-free and cell-based assays. nih.gov This inhibition leads to cell cycle arrest and apoptosis in cancer cells where the c-Met pathway is aberrantly activated. nih.gov Similarly, the Akt inhibitor 5m was found to potently block the phosphorylation of downstream targets like MDM2 and GSK3β, key proteins involved in cell survival and metabolism. lookchem.com The development of dasatinib as a pan-Src kinase inhibitor further illustrates that the thiazole-5-carboxamide scaffold can be effectively utilized to target key nodes in oncogenic signaling pathways. acs.org

Exploration of Receptor Interaction Mechanisms

Recent studies have explored the interaction of thiazole-carboxamide derivatives with neurotransmitter receptors, revealing potential applications beyond oncology. A series of these derivatives were found to act as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for excitatory neurotransmission in the central nervous system. nih.govmdpi.com

Patch-clamp analysis on HEK293T cells expressing AMPA receptors showed that these compounds could potently inhibit AMPAR-mediated currents. mdpi.com One compound, MMH-5 , was particularly effective, causing a significant reduction in current amplitude and altering receptor kinetics by increasing the rate of deactivation. nih.gov Docking simulations suggest these thiazole derivatives bind to a site analogous to known AMPA receptor antagonists. nih.gov This modulation of receptor activity suggests a potential neuroprotective role for these compounds by taming excitotoxicity. mdpi.com

Elucidation of Cellular Mechanisms of Action

Analysis of Cell Cycle Progression Effects

Investigations into thiazole-carboxamide derivatives have revealed significant effects on cell cycle progression, a critical process in cell proliferation. Certain N-thiazolyl-indole-2-carboxamide derivatives, specifically compounds 6i and 6v, were found to alter the cell cycle distribution in MCF-7 breast cancer cells. nih.govacs.org Flow cytometry analysis showed that treatment with these compounds led to a decrease in the percentage of cells in the G0/G1 phase and a corresponding increase in the G2/M phase, indicating a disruption in cell division. nih.govacs.org

Similarly, another thiazole derivative, compound 4c, was shown to induce G2/M phase arrest in MCF-7 cells. mdpi.com The percentage of cells in the G2/M phase increased significantly following treatment. mdpi.com Further studies on other thiazole carboxamide derivatives, such as compound 20q, have confirmed this mechanism, showing an effective arrest of cancer cells in the G2/M phase of the cell cycle. acs.org This accumulation of cells in the G2/M phase points to an inhibition of mitotic progression, a key target for anticancer therapies.

Table 1: Effect of Thiazole-Carboxamide Derivatives on Cell Cycle Distribution in MCF-7 Cells

| Compound | Cell Phase | Percentage of Cells (Control) | Percentage of Cells (Treated) | Source |

|---|---|---|---|---|

| 6i | G0/G1 | 63.41% | 51.29% | nih.gov |

| S | 23.96% | 21.05% | nih.gov | |

| G2/M | 12.63% | 27.66% | nih.gov | |

| 6v | G0/G1 | 63.41% | 49.87% | nih.gov |

| S | 23.96% | 20.11% | nih.gov | |

| G2/M | 12.63% | 30.02% | nih.gov |

Induction and Pathways of Apoptosis

A primary mechanism for the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that thiazole derivatives can trigger apoptosis through the mitochondria-mediated intrinsic pathway. nih.gov This pathway is regulated by the Bcl-2 family of proteins. nih.gov The mechanism involves the inhibition of anti-apoptotic proteins and/or the activation of pro-apoptotic members, which compromises mitochondrial integrity. nih.gov This leads to the release of cytochrome C, which in turn activates a cascade of enzymes, including caspase-9 and the downstream effector caspase-3 and/or caspase-7, ultimately resulting in the execution of cell death. nih.gov

For instance, a novel benzothiazole (B30560) derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was demonstrated to induce apoptosis in colorectal cancer cells specifically through this mitochondrial pathway. nih.gov Similarly, compound 20q has been reported to induce mitochondrial apoptosis. acs.org Investigations into compound 4c in MCF-7 cells also confirmed its ability to promote apoptosis, with analysis showing a significant increase in both early and late-stage apoptotic cells after treatment. mdpi.com

Studies on Cell Migration and Invasion Inhibition

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Research has indicated that certain 2-chloro-thiazole-5-carboxamide derivatives can inhibit these processes. A study on a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, showed that it could effectively decrease the invasion and migration of colorectal cancer cells, suggesting a potential to inhibit tumor spread. nih.gov

Preclinical Efficacy in In Vivo Models (Non-Human)

The therapeutic potential of 2-chloro-thiazole-5-carboxamide derivatives has been assessed in various non-human in vivo models, focusing on antitumor, anti-inflammatory, and analgesic effects.

Evaluation in Xenograft Models for Antitumor Efficacy

Xenograft models, where human tumor cells are implanted into immunocompromised animals, are a cornerstone of preclinical cancer research. A specific thiazole-2-carboxamide derivative, compound 6f, demonstrated significant in vivo antitumor efficacy. eurekaselect.com In a xenograft study, this compound achieved a potent tumor inhibition of 84.3%. eurekaselect.com Another derivative, SNS-032 (formerly BMS-387032), was evaluated in an A2870 human ovarian cancer xenograft tumor mouse model, highlighting the ongoing investigation of this class of compounds in various cancer types. nih.gov

Table 2: Antitumor Efficacy of Thiazole-2-Carboxamide Derivative 6f in a Xenograft Model

| Compound | Tumor Inhibition Rate | Source |

|---|---|---|

| 6f | 84.3% | eurekaselect.com |

Assessment in Animal Models for Anti-inflammatory or Analgesic Effects

Beyond anticancer applications, thiazole derivatives have been evaluated for their anti-inflammatory and analgesic properties. frontiersin.orgnih.govresearchgate.net A study of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives identified compounds 5d and 5e as potent and selective inhibitors of the COX-2 enzyme, a key target for anti-inflammatory drugs. frontiersin.orgnih.gov

In vivo, these compounds showed significant anti-inflammatory effects in a carrageenan-induced paw edema model in mice. frontiersin.orgnih.gov Compound 5e, for example, produced up to 69.84% inhibition of edema at the fourth hour. frontiersin.org The analgesic potential was assessed using the hot plate method, where compound 5e again showed significant activity, stopping thermal shocks 36.99% of the time at a specific concentration. frontiersin.org

Further studies on a different series of thiazole derivatives (compounds 8a-8j) used the tail immersion method in mice to evaluate analgesic activity. researchgate.net Compounds 8c and 8e were identified as having the highest analgesic activity within this series. researchgate.net These findings underscore the potential of the thiazole carboxamide scaffold in developing new agents for pain and inflammation. frontiersin.orgnih.gov

Table 3: In Vivo Anti-inflammatory and Analgesic Activity of Selected Thiazole Derivatives

| Compound | Animal Model | Activity | Key Finding | Source |

|---|---|---|---|---|

| 5d | Carrageenan-Induced Paw Edema | Anti-inflammatory | 64.56% inhibition at 4th hour | frontiersin.org |

| 5e | Carrageenan-Induced Paw Edema | Anti-inflammatory | 69.84% inhibition at 4th hour | frontiersin.org |

| 5e | Hot Plate Test | Analgesic | 36.99% stop in thermal shocks | frontiersin.org |

| 8c | Tail Immersion Test | Analgesic | Exhibited highest activity | researchgate.net |

| 8e | Tail Immersion Test | Analgesic | Exhibited highest activity | researchgate.net |

Investigation of Insecticidal Activity in Relevant Biological Models

The exploration of 2-chloro-thiazole-5-carboxamide and its derivatives has been a significant area of research in the development of novel insecticides. While direct studies focusing solely on the insecticidal profile of the parent compound, 2-chloro-thiazole-5-carboxamide, are not extensively detailed in publicly available literature, its structural motif is a cornerstone in a prominent class of insecticides. This compound serves as a crucial intermediate in the synthesis of second-generation neonicotinoid insecticides, including the widely used thiamethoxam (B1682794) and clothianidin. google.compatsnap.com The potent insecticidal properties of these derivatives underscore the importance of the 2-chloro-thiazole core.

Research into the insecticidal activity of various derivatives has provided valuable insights into their efficacy against a range of insect pests. These studies, often conducted in controlled laboratory settings, utilize relevant biological models to determine the potency and spectrum of activity.

Detailed Research Findings

Investigations into pyrrole- and dihydropyrrole-fused neonicotinoid analogs that incorporate the 2-chlorothiazole (B1198822) ring have demonstrated notable insecticidal activity. For instance, in bioassays against the brown planthopper (Nilaparvata lugens), certain analogs have shown significant mortality rates. The replacement of a 2-chloropyridine (B119429) ring with a 2-chlorothiazole ring in some neonicotinoid structures did not adversely affect their insecticidal efficacy, and in some cases, maintained or even improved activity against specific pests. rhhz.net

One study evaluated a series of pyrrole- and dihydropyrrole-fused neonicotinoid analogs containing the chlorothiazole ring against Aphis craccivora and Nilaparvata lugens. The results, as detailed in the table below, highlight the insecticidal potential of these derivatives.